molecular formula C21H41NO4S.Na<br>C21H41NNaO4S B087242 Sodium N-methyl-N-oleoyltaurate CAS No. 137-20-2

Sodium N-methyl-N-oleoyltaurate

Cat. No.: B087242
CAS No.: 137-20-2
M. Wt: 426.6 g/mol
InChI Key: FMFCYGMAIKQDEP-GMFCBQQYSA-N
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Description

Sodium N-methyl-N-oleoyltaurate, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO4S.Na and its molecular weight is 426.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137-20-2

Molecular Formula

C21H41NO4S.Na
C21H41NNaO4S

Molecular Weight

426.6 g/mol

IUPAC Name

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-;

InChI Key

FMFCYGMAIKQDEP-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

39388-01-7
137-20-2

physical_description

Dry Powder;  Liquid
White solid with a sweet odor;  [Hawley]

Pictograms

Corrosive; Irritant

Related CAS

39388-01-7 (Parent)

Synonyms

Igepon T 77
metaupon
N-methyloleoyltaurine
oleoylmethyltaurine
oleoylmethyltaurine sodium
sodium-methyl-oleoyl-taurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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